![molecular formula C17H15Cl2F3N4O B2892288 N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide CAS No. 856186-76-0](/img/structure/B2892288.png)
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The compound also has chlorophenyl and chloropyridinyl groups, which may contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a chlorophenyl-carboxamide under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a piperazine ring at its core, with a carboxamide group attached to one nitrogen and a chlorophenyl group attached to the other. A chloropyridinyl group would be attached to the 4-position of the piperazine ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chloro and trifluoromethyl groups, as well as the electron-donating nitrogen atoms in the piperazine ring. The compound could potentially undergo a variety of organic reactions, but without specific context or objectives, it’s difficult to predict which reactions would be most relevant.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the basic piperazine ring could make the compound soluble in polar solvents. The compound is likely to be solid at room temperature given its molecular structure.Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Antagonist Activity
The study by Shim et al. (2002) discusses the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor. The research focuses on the conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This work highlights the antagonist's binding interaction with the receptor and proposes how specific substituents contribute to antagonist activity (Shim et al., 2002).
Synthesis and Antimicrobial Evaluation
Patil et al. (2021) describe the synthesis and in vitro antimicrobial evaluation of new piperazine and triazolo-pyrazine derivatives. This research indicates the potential for developing more potent antimicrobials based on the observed data from molecular docking studies (Patil et al., 2021).
Synthetic Process Development for Rho Kinase Inhibitors
A scalable and facile synthetic process for a novel Rho kinase inhibitor, which is under investigation for the treatment of central nervous system disorders, was established by Wei et al. (2016). The research outlines the steps for synthesizing the inhibitor from 4-aminopyridine and N,N′-carbonyldiimidazole, demonstrating the potential for large-scale production (Wei et al., 2016).
Enantioselective Lewis Basic Catalyst
Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research contributes to the field of asymmetric catalysis, offering a method to achieve high yields and enantioselectivities for a range of substrates (Wang et al., 2006).
Safety And Hazards
Without specific data, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, safe handling practices should be followed to minimize risk of exposure.
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its biological activity. It could potentially be explored as a pharmaceutical drug or a chemical probe for studying biological systems, given the presence of the piperazine ring which is common in many drugs.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N4O/c18-12-1-3-13(4-2-12)24-16(27)26-7-5-25(6-8-26)15-14(19)9-11(10-23-15)17(20,21)22/h1-4,9-10H,5-8H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTFLUFWFMZNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

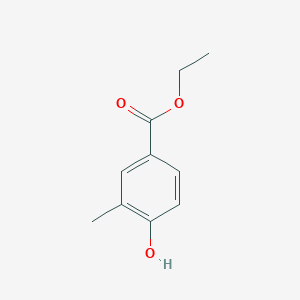
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)
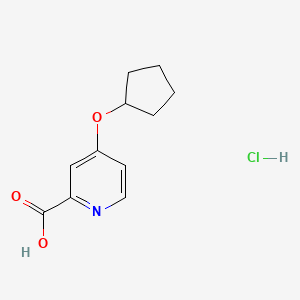
![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)
![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
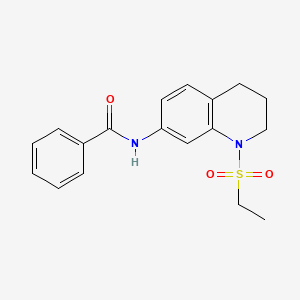
![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)
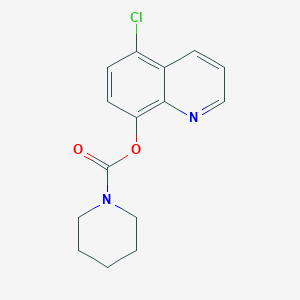
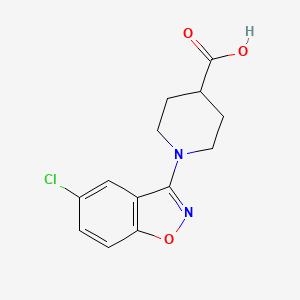
![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)